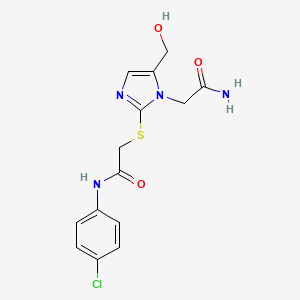
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H15ClN4O3S and its molecular weight is 354.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClN4O3S, with a molecular weight of 378.42 g/mol. The structure features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Pharmacological Profile
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing imidazole scaffolds often exhibit antimicrobial properties. For instance, derivatives of nitroimidazoles have been shown to possess significant activity against various pathogens, including bacteria and protozoa. The mechanism typically involves the generation of reactive intermediates that interact with cellular components such as DNA and proteins, leading to growth inhibition .
Anticancer Activity
Imidazole derivatives are also explored for their anticancer potential. Studies have demonstrated that compounds similar to the one can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound may act by disrupting metabolic pathways essential for cancer cell proliferation.
Analgesic and Anti-inflammatory Effects
Some studies suggest that imidazole-containing compounds may exhibit analgesic and anti-inflammatory effects. This activity could be attributed to their ability to inhibit cyclooxygenase enzymes or modulate inflammatory cytokines, although specific data on the compound's effect is still needed .
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:
- Reductive Bioactivation: Similar to other nitroimidazole derivatives, the compound may undergo reductive bioactivation, leading to the formation of reactive nitrogen species (RNS) that can damage cellular components .
- Interaction with Enzymes: The compound might inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Efficacy: A study published in PMC evaluated various nitroimidazole derivatives against resistant bacterial strains, highlighting their potential as therapeutic agents .
- Anticancer Research: Research conducted on imidazole-based compounds indicated significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development .
- Inflammation Models: Experimental models assessing the anti-inflammatory properties of imidazole derivatives showed reduced edema and pain response in animal models, supporting their therapeutic potential .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c15-9-1-3-10(4-2-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFWSGQWSCNAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














